molecular formula C19H27N3O B10765885 Mepirapim CAS No. 2365542-29-4

Mepirapim

Cat. No.: B10765885
CAS No.: 2365542-29-4
M. Wt: 313.4 g/mol
InChI Key: IUEFFEOHJKCBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mepirapim is a novel synthetic cannabinoid that first appeared on the illicit drug market in 2013. It has gained attention due to its recreational abuse and the serious health emergencies it has caused. This compound is known for its psychoactive effects, which mimic those of natural cannabinoids found in cannabis. its dangerous pharmacological effects have not been fully scientifically confirmed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mepirapim involves the reaction of a substituted indole with a substituted piperazine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Mepirapim undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Mepirapim exerts its effects primarily through the activation of cannabinoid receptors, particularly cannabinoid receptor one. This activation leads to a cascade of intracellular signaling events, including the modulation of neurotransmitter release and the alteration of neuronal excitability. This compound’s effects on the dopamine system are particularly notable, as it can cause maladaptation in dopamine-related neurochemicals, leading to neurotoxic effects and addiction-related behaviors .

Comparison with Similar Compounds

Mepirapim is structurally similar to other synthetic cannabinoids, such as JWH-018 and 5F-BEPIRAPIM. it has unique properties that distinguish it from these compounds:

    JWH-018: Like this compound, JWH-018 is a potent synthetic cannabinoid that binds to cannabinoid receptors.

    5F-BEPIRAPIM: This compound is an analogue of this compound with a fluorine atom on the piperazine ring.

Properties

CAS No.

2365542-29-4

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C19H27N3O/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3

InChI Key

IUEFFEOHJKCBPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.